1-(Benzyloxy)-7-hydroxynon-2-YN-4-one
Description
1-(Benzyloxy)-7-hydroxynon-2-YN-4-one is a structurally complex organic compound characterized by a benzyloxy group at position 1, a hydroxyl group at position 7, and a non-2-yn-4-one backbone. The compound’s biological or industrial applications remain speculative but could mirror the antioxidant or anti-inflammatory properties observed in structurally related aromatic ketones .
Properties
CAS No. |
826994-54-1 |
|---|---|
Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
7-hydroxy-1-phenylmethoxynon-2-yn-4-one |
InChI |
InChI=1S/C16H20O3/c1-2-15(17)10-11-16(18)9-6-12-19-13-14-7-4-3-5-8-14/h3-5,7-8,15,17H,2,10-13H2,1H3 |
InChI Key |
SGLOXCVQDVFWOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(=O)C#CCOCC1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Benzyloxy)-7-hydroxynon-2-YN-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate halide under basic conditions.
Alkyne Formation: The non-2-yn-4-one backbone can be constructed using alkyne formation reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Hydroxyl Group Introduction: The hydroxyl group can be introduced through selective oxidation reactions, such as the use of Jones reagent or PCC (Pyridinium chlorochromate).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(Benzyloxy)-7-hydroxynon-2-YN-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC or Dess-Martin periodinane.
Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The alkyne group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Benzyloxy)-7-hydroxynon-2-YN-4-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes, including enzyme activity and cellular signaling pathways.
Industrial Applications: The compound’s reactivity and functional groups make it useful in the synthesis of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 1-(Benzyloxy)-7-hydroxynon-2-YN-4-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Structural Similarities and Differences :
- S-A () shares the benzyloxy and ketone functionalities with the target compound but differs in backbone structure. S-A is an aromatic ketone with bromo and methoxy substituents, whereas 1-(Benzyloxy)-7-hydroxynon-2-YN-4-one features an aliphatic chain with hydroxyl and alkyne groups.
- Synthesis: S-A is synthesized using benzyne-free methods, relying on FTIR and mass spectroscopy for structural confirmation . In contrast, the target compound’s alkyne group may require specialized techniques like Sonogashira coupling or alkyne hydration.
7-(1-Acetoxymethylidene)Benzonorbornadiene
Functional Group Dynamics :
- This compound () contains an acetoxy group that hydrolyzes to formyl and hydroxymethyl derivatives under acidic conditions . Similarly, the hydroxyl group in the target compound could be derived from protective group strategies (e.g., deprotection of benzyl ethers).
- Reactivity: The bicyclic framework of benzonorbornadiene limits conformational flexibility compared to the target compound’s linear aliphatic chain, which may enhance the latter’s solubility in nonpolar solvents.
1-(Benzyloxy)-3-bromobenzene and Related Aromatic Ethers
Structural Simplicity vs. Complexity :
- These compounds () are simpler aromatic ethers with bromo or methyl substituents. Their crystallographic data (e.g., Acta Crystallogr C ) reveal planar geometries stabilized by π-π stacking, unlike the target compound’s likely twisted alkyne-ketone backbone.
- Applications : While 1-(Benzyloxy)-3-bromobenzene serves as a synthetic intermediate for coupling reactions, the target compound’s alkyne and hydroxyl groups could enable click chemistry or polymerization applications.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Discussion
- Reactivity : The target compound’s alkyne group may confer unique reactivity, such as participation in Huisgen cycloadditions, unlike S-A’s bromo-substituted aromatic system .
- Stability : The benzyloxy group in all compared compounds enhances stability against oxidation, but the hydroxyl group in the target compound introduces susceptibility to dehydration under acidic conditions.
- Knowledge Gaps: Direct experimental data on the target compound’s synthesis, crystallography, or bioactivity are absent in the reviewed literature, highlighting the need for focused studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
